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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist
This guide provides an in-depth analysis of (1-(Methoxymethyl)cyclopropyl)methanamine, a

versatile building block in modern medicinal and agrochemical research. We will delve into its

chemical identity, synthesis, and the rationale behind its utilization in the development of novel

molecular entities.

Introduction: The Significance of the Cyclopropyl
Moiety
The cyclopropyl group is a highly sought-after structural motif in drug discovery. Its inherent

ring strain and unique electronic properties offer a range of advantages. The three-membered

ring is rigid and conformationally constrains the molecule, which can lead to enhanced binding

selectivity to biological targets. Furthermore, the cyclopropyl group is known to improve

metabolic stability and the ability of a molecule to cross the blood-brain barrier, making it a

valuable component in the design of central nervous system (CNS) active compounds. In (1-
(Methoxymethyl)cyclopropyl)methanamine, the presence of both an amine and an ether

functional group provides convenient handles for derivatization, rendering it a valuable

intermediate in combinatorial chemistry and lead optimization efforts.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1450132?utm_src=pdf-interest
https://www.benchchem.com/product/b1450132?utm_src=pdf-body
https://www.benchchem.com/product/b1450132?utm_src=pdf-body
https://www.benchchem.com/product/b1450132?utm_src=pdf-body
https://en.wikipedia.org/wiki/Williamson_ether_synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1450132?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Section 1: Chemical Identity and Properties
IUPAC Nomenclature and Identifiers
The systematic IUPAC name for this compound is (1-
(Methoxymethyl)cyclopropyl)methanamine. It is also commonly referred to as 1-[1-

(methoxymethyl)cyclopropyl]methanamine.[2] A comprehensive list of its identifiers is provided

in the table below for precise documentation and database searching.

Identifier Type Value

CAS Number 883311-83-9[2]

Molecular Formula C₆H₁₃NO[2]

Molecular Weight 115.17 g/mol [2]

MDL Number MFCD09971227[2]

PubChem CID 28064564

Canonical SMILES COCC1(CC1)CN[2]

InChI
InChI=1S/C6H13NO/c1-8-5-6(4-7)2-3-6/h2-

5,7H2,1H3

InChIKey HYNTZMSQCKBZOR-UHFFFAOYSA-N

A hydrochloride salt of this compound is also commercially available, with the CAS number

1262774-16-2 and a molecular formula of C₆H₁₄ClNO.[3]

Physicochemical Properties (Computed)
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Property Value

Topological Polar Surface Area (TPSA) 35.25 Å²

logP (Octanol-Water Partition Coefficient) 0.3717

Hydrogen Bond Donors 1

Hydrogen Bond Acceptors 2

Rotatable Bonds 3

Note: These properties are computationally derived and may vary from experimentally

determined values.

Section 2: Synthesis of (1-
(Methoxymethyl)cyclopropyl)methanamine
The synthesis of (1-(Methoxymethyl)cyclopropyl)methanamine can be approached through

a multi-step pathway, commencing with the construction of a key intermediate, 1-

(hydroxymethyl)cyclopropanecarbonitrile. The subsequent steps involve the methylation of the

hydroxyl group followed by the reduction of the nitrile to the primary amine.

Synthetic Pathway Overview
The overall synthetic strategy is depicted in the following workflow diagram:

Part 1: Precursor Synthesis Part 2: Functional Group Transformations

Pentaerythritol Tribromoneopentyl_alcohol
HBr, H₂SO₄

1-Bromomethyl_cyclopropyl_methanol
Zn, Base

1-Hydroxymethyl_cyclopropanecarbonitrile
NaCN

1-Methoxymethyl_cyclopropanecarbonitrile

NaH, CH₃I
(Williamson Ether Synthesis) (1-(Methoxymethyl)cyclopropyl)methanamine

1. LiAlH₄, THF
2. H₂O workup

Click to download full resolution via product page

Caption: Synthetic route to (1-(Methoxymethyl)cyclopropyl)methanamine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1450132?utm_src=pdf-body
https://www.benchchem.com/product/b1450132?utm_src=pdf-body
https://www.benchchem.com/product/b1450132?utm_src=pdf-body
https://www.benchchem.com/product/b1450132?utm_src=pdf-body-img
https://www.benchchem.com/product/b1450132?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1450132?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed Experimental Protocols
This precursor can be synthesized from 3-bromo-neopentyl alcohol.[4] The process involves a

zinc-mediated cyclization followed by cyanation.

Protocol:

Cyclization: To a solution of 3-bromo-neopentyl alcohol in an organic solvent, add zinc

powder and a basic catalyst.

Heat the mixture to reflux. The progress of the reaction should be monitored by a suitable

chromatographic technique (e.g., TLC or GC).

Upon completion, cool the reaction mixture and perform a workup to remove the zinc salts.

This typically involves filtration and washing.

Purify the resulting 1-(bromomethyl)cyclopropyl methanol by distillation or chromatography.

Cyanation: Dissolve the purified 1-(bromomethyl)cyclopropyl methanol in a suitable organic

solvent.

Add a cyanide source, such as sodium cyanide, under basic conditions.

Allow the displacement reaction to proceed to completion, monitoring as before.

Perform an aqueous workup to remove inorganic salts, followed by extraction with an

organic solvent.

Purify the crude product to yield 1-(hydroxymethyl)cyclopropanecarbonitrile.

Self-Validation Note: The purity and identity of the intermediate should be confirmed at each

stage using techniques such as NMR spectroscopy and mass spectrometry to ensure the

integrity of the starting material for the subsequent steps.

The methylation of the primary alcohol is achieved via a Williamson ether synthesis. This

reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a

nucleophile to displace a halide from a methylating agent.[1][3]
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Protocol:

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon),

suspend sodium hydride (NaH) in anhydrous tetrahydrofuran (THF).

Cool the suspension to 0 °C in an ice bath.

Slowly add a solution of 1-(hydroxymethyl)cyclopropanecarbonitrile in anhydrous THF to the

NaH suspension. The evolution of hydrogen gas should be observed.

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature to ensure

complete deprotonation.

Cool the resulting alkoxide solution back to 0 °C and add methyl iodide (CH₃I) dropwise.

Let the reaction proceed at room temperature until completion (monitored by TLC).

Carefully quench the reaction by the slow addition of water.

Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure.

Purify the crude 1-(methoxymethyl)cyclopropanecarbonitrile by column chromatography.

Causality of Experimental Choices: Sodium hydride is a strong, non-nucleophilic base, ideal for

deprotonating the alcohol without competing side reactions. Anhydrous conditions are crucial

as NaH reacts violently with water. Methyl iodide is an excellent electrophile for the SN2

reaction.

The final step is the reduction of the nitrile functionality to a primary amine. Lithium aluminum

hydride (LiAlH₄) is a potent reducing agent suitable for this transformation.[2][4][5][6]

Protocol:

Under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) in anhydrous THF in

a flame-dried flask.
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Cool the suspension to 0 °C.

Slowly add a solution of 1-(methoxymethyl)cyclopropanecarbonitrile in anhydrous THF to the

LiAlH₄ suspension.

After the addition is complete, allow the reaction to warm to room temperature and stir until

the reaction is complete (monitored by TLC, noting the disappearance of the starting

material).

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the

sequential, dropwise addition of water, followed by a 15% aqueous solution of sodium

hydroxide, and finally more water (Fieser workup).

A granular precipitate of aluminum salts will form. Stir the resulting slurry for 30 minutes.

Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl

acetate.

Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude (1-(Methoxymethyl)cyclopropyl)methanamine.

If necessary, purify the product by distillation under reduced pressure or by column

chromatography.

Trustworthiness of the Protocol: The Fieser workup is a standard and reliable method for

quenching LiAlH₄ reductions, resulting in easily filterable aluminum salts and simplifying the

purification process. Strict adherence to anhydrous conditions and slow, controlled additions

are paramount for safety and reaction success.

Section 3: Applications in Research and
Development
(1-(Methoxymethyl)cyclopropyl)methanamine is a valuable building block in the synthesis of

a wide array of compounds, particularly in the pharmaceutical and agrochemical sectors.

Pharmaceutical Applications
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The structural features of this amine make it a prime candidate for incorporation into molecules

targeting the central nervous system. Its metabolic stability and potential to cross the blood-

brain barrier are advantageous for the development of:

Antiviral agents[1]

Antipsychotic agents[1]

The primary amine allows for the facile formation of amides, sulfonamides, and other

derivatives, enabling extensive structure-activity relationship (SAR) studies.

Agrochemical Applications
In the field of agrochemicals, the rigidity imparted by the cyclopropyl ring can enhance the

specificity of herbicides and insecticides for their target enzymes or receptors, potentially

leading to lower required doses and reduced off-target effects.[1]

Section 4: Conclusion
(1-(Methoxymethyl)cyclopropyl)methanamine is a strategically important chemical

intermediate. Its synthesis, while multi-stepped, relies on well-established and reliable chemical

transformations. The unique combination of a cyclopropyl scaffold with versatile amine and

ether functionalities ensures its continued relevance in the discovery and development of new,

effective, and safe pharmaceuticals and agrochemicals. The detailed protocols and

understanding of its chemical properties provided in this guide are intended to empower

researchers to effectively utilize this valuable building block in their scientific endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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